molecular formula C18H22O6 B13791120 2,2'-((((2,5-Diethynyl-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol)

2,2'-((((2,5-Diethynyl-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol)

Cat. No.: B13791120
M. Wt: 334.4 g/mol
InChI Key: QPIQIAKSBYKSQO-UHFFFAOYSA-N
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Description

2,2’-((((2,5-Diethynyl-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol) is a complex organic compound characterized by its unique structure, which includes multiple ethynyl and phenylene groups

Preparation Methods

The synthesis of 2,2’-((((2,5-Diethynyl-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol) typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2,2’-((((2,5-Diethynyl-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol) undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-((((2,5-Diethynyl-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-((((2,5-Diethynyl-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol) involves its interaction with molecular targets through its ethynyl and phenylene groups. These interactions can modulate various biochemical pathways, leading to desired therapeutic or material properties. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in medicinal chemistry or polymerization in materials science .

Comparison with Similar Compounds

Similar compounds to 2,2’-((((2,5-Diethynyl-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol) include:

The uniqueness of 2,2’-((((2,5-Diethynyl-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol) lies in its ethynyl groups, which provide distinct electronic properties and reactivity compared to its analogs.

Properties

Molecular Formula

C18H22O6

Molecular Weight

334.4 g/mol

IUPAC Name

2-[2-[2,5-diethynyl-4-[2-(2-hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol

InChI

InChI=1S/C18H22O6/c1-3-15-13-18(24-12-10-22-8-6-20)16(4-2)14-17(15)23-11-9-21-7-5-19/h1-2,13-14,19-20H,5-12H2

InChI Key

QPIQIAKSBYKSQO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1OCCOCCO)C#C)OCCOCCO

Origin of Product

United States

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